molecular formula C17H13N3O3S B2502364 N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide CAS No. 327078-01-3

N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2502364
CAS RN: 327078-01-3
M. Wt: 339.37
InChI Key: QAVAYAXCKZNKEA-UHFFFAOYSA-N
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Description

N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide is a compound that belongs to the class of benzamide derivatives with a thiazole ring. The presence of the nitro group on the benzyl moiety and the thiazole ring suggests potential biological activity, as these structures are often found in pharmacologically active compounds. The compound is structurally related to various synthesized derivatives that have been studied for their anticancer, antimicrobial, anti-inflammatory, and psychotropic activities .

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave-assisted, solvent-free methods . Similarly, the synthesis of poly(amide-imide)s bearing a thiazole moiety has been reported through polycondensation reactions . These methods provide efficient routes to synthesize benzamide derivatives with thiazole rings, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives with thiazole rings has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Crystallographic studies have revealed that the solid-state arrangement of these compounds is influenced by the presence of substituents, such as nitro groups, which can affect the geometry and intermolecular interactions within the crystal lattice . These interactions include hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure.

Chemical Reactions Analysis

Benzamide derivatives with thiazole rings can undergo various chemical reactions depending on their functional groups. For example, the reduction of nitro groups to amino groups has been utilized in the synthesis of diamine monomers for the production of poly(amide-imide)s . The reactivity of these compounds can also be explored in the context of their biological activities, as they may interact with biological targets through covalent or non-covalent bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with thiazole rings are influenced by their molecular structure. The presence of polar functional groups, such as the nitro group and the amide linkage, can affect the solubility, melting point, and other physicochemical parameters of these compounds . These properties are important for determining the compound's suitability for drug development, including its pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

  • Cancer Research : Thiazolides, including derivatives similar to N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide, have shown potential in cancer research. For instance, they can induce cell death in colon carcinoma cell lines by interacting with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is often overexpressed in tumors, including colon carcinomas. The molecular structures of thiazolides are critical for this interaction and subsequent apoptosis induction in colon cancer cells (Brockmann et al., 2014). Additionally, some thiazolide derivatives exhibit anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

  • Antimicrobial and Antiparasitic Applications : Thiazolides, including those related to this compound, have demonstrated significant antimicrobial and antiparasitic properties. For example, some derivatives have been synthesized and evaluated for antifungal activity (Narayana et al., 2004), and others have shown potential against various intracellular protozoan parasites (Esposito et al., 2005).

  • Mechanisms of Action and Drug Design : Studies have explored the structure-function relationships of thiazolides to understand their mechanisms of action and guide drug design. For instance, modifications in the benzene and thiazole rings of thiazolides can significantly affect their antiparasitic activity, offering insights for future drug development (Esposito et al., 2007). Moreover, the presence or absence of certain functional groups, such as the nitro group, can influence the efficacy of thiazolides against different pathogens and cancer cells (Hemphill & Müller, 2012).

  • Pharmacokinetics and Drug Development : Research has also focused on the synthesis and evaluation of thiazolide derivatives for their pharmacokinetic profiles, which are crucial for drug development. These studies aim to understand how these compounds are absorbed, distributed, metabolized, and excreted in the body, thereby informing their potential as therapeutic agents (Valladares-Méndez et al., 2014).

properties

IUPAC Name

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(13-6-2-1-3-7-13)19-17-18-11-15(24-17)10-12-5-4-8-14(9-12)20(22)23/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVAYAXCKZNKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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